molecular formula C21H18BrN5O3 B2866364 N-(2-bromophenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1116060-94-6

N-(2-bromophenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2866364
CAS No.: 1116060-94-6
M. Wt: 468.311
InChI Key: UBLVANZYZQYQSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a heterocyclic acetamide derivative featuring a triazolo[4,3-a]pyrazine core substituted at position 8 with a 2,3-dimethylphenoxy group and at position 3 with a ketone. The N-(2-bromophenyl)acetamide moiety is linked via a methylene bridge to the triazolopyrazine system. The bromophenyl group may enhance lipophilicity and influence binding interactions, while the dimethylphenoxy substituent could modulate electronic and steric properties .

Properties

IUPAC Name

N-(2-bromophenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN5O3/c1-13-6-5-9-17(14(13)2)30-20-19-25-27(21(29)26(19)11-10-23-20)12-18(28)24-16-8-4-3-7-15(16)22/h3-11H,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLVANZYZQYQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromophenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a bromophenyl group and a triazolo-pyrazine core, which are known to contribute to its biological activity. The presence of multiple functional groups allows for various interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of triazole and pyrazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. In one study, triazole derivatives demonstrated bactericidal effects against Escherichia coli and Staphylococcus aureus at micromolar concentrations .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. A related study highlighted that triazole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . Specifically, the bromophenyl moiety has been associated with enhanced cytotoxicity in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in microbial metabolism and cancer cell growth.
  • Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA strands, disrupting replication and transcription processes.
  • Induction of Oxidative Stress : The presence of halogenated groups like bromine may enhance the generation of reactive oxygen species (ROS), leading to increased oxidative stress in target cells.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/EC50 ValuesReference
AntibacterialE. coli10 µM
AnticancerMDA-MB231 (Breast Cancer)5 µM
AntifungalCandida albicans12 µM

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of related compounds, it was found that the derivative exhibited significant inhibition of tumor growth in xenograft models involving human breast cancer cells. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural homology with several triazolopyrazine- and acetamide-based derivatives. Key comparisons include:

Compound Name Core Structure Substituents Key Structural Differences Potential Functional Impact References
Target Compound Triazolo[4,3-a]pyrazine 8-(2,3-dimethylphenoxy), 3-oxo, N-(2-bromophenyl)acetamide Reference standard High lipophilicity (bromophenyl), steric bulk (dimethylphenoxy)
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo-triazolo[4,3-a]pyrazin-2-yl}-N-(2,5-dimethylphenyl)acetamide Triazolo[4,3-a]pyrazine 8-(4-chlorobenzylsulfanyl), 3-oxo, N-(2,5-dimethylphenyl)acetamide Sulfanyl vs. phenoxy group; chlorobenzyl vs. bromophenyl Enhanced thioether-mediated reactivity; altered electronic profile
2-[8-(4-Hydroxyphenyl)-3-oxo-triazolo[4,3-a]pyrazin-2-yl]acetamide Triazolo[4,3-a]pyrazine 8-(4-hydroxyphenyl), 3-oxo, acetamide Hydroxyphenyl vs. dimethylphenoxy; unsubstituted acetamide Increased hydrogen-bonding capacity (hydroxyl group)
N-(2-Fluorobenzyl)-2-(3,4-dimethyl-5,5-dioxo-pyrazolo[4,3-c]benzothiazin-2-yl)acetamide Pyrazolo[4,3-c]benzothiazine 3,4-dimethyl, 5,5-dioxo, N-(2-fluorobenzyl)acetamide Different heterocyclic core (benzothiazine vs. triazolopyrazine) Sulfone group enhances metabolic stability; fluorobenzyl improves bioavailability

Key Observations :

  • Substituent Position: The 8-position substituent on the triazolopyrazine core critically impacts bioactivity. Phenoxy groups (as in the target compound) favor π-π stacking, while sulfanyl groups (e.g., 4-chlorobenzylsulfanyl in ) may facilitate covalent interactions.
  • Electronic Effects : Bromine (electron-withdrawing) in the target compound vs. chlorine in or hydroxyl in alters electron density, affecting binding to hydrophobic pockets or catalytic sites.

Comparison with Analogues :

  • ’s compound uses a sulfanyl group introduced via nucleophilic substitution of a chlorobenzylthiol intermediate .
  • employs 2-chloroacetamide for phenoxy-alkylation, yielding a hydroxyphenyl-substituted derivative .
  • Yields for similar reactions range from 51% to 74%, depending on substituent reactivity and purification methods .
Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogues:

  • Solubility: Bromophenyl and dimethylphenoxy groups likely reduce aqueous solubility compared to hydroxyl-substituted derivatives (e.g., ).
  • Binding Affinity : Molecular docking studies of similar triazolopyrazines suggest strong interactions with kinase ATP-binding pockets, modulated by substituent bulk and polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.